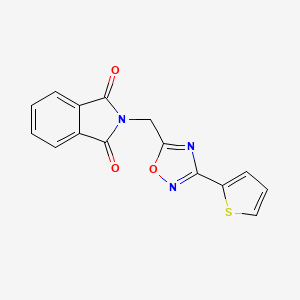

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Descripción

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound integrates a thiophene ring, an oxadiazole ring, and an isoindoline-1,3-dione moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Propiedades

IUPAC Name |

2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-21-12)11-6-3-7-22-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZANEMGKASNKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Oxadiazole Ring: : This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, thiophene-2-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.

-

Attachment to Isoindoline-1,3-dione: : The oxadiazole derivative is then coupled with isoindoline-1,3-dione. This can be achieved through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halomethyl isoindoline-1,3-dione in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing greener solvents and reagents to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The oxadiazole ring can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH₄).

-

Substitution: : The compound can undergo various substitution reactions, particularly at the thiophene ring, where electrophilic substitution can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride.

Bases: Potassium carbonate, sodium hydride (NaH).

Major Products

Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to amine derivatives.

Substitution Products: Various substituted thiophene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has demonstrated significant activity against various cancer cell lines, as shown in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 9.27 |

| Colon adenocarcinoma (Caco-2) | 2.76 |

| Renal cancer (RXF 486) | 1.143 |

These findings suggest that the compound may effectively inhibit tumor growth, particularly in renal and cervical cancers .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence supporting the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

Drug Development

The compound's favorable drug-like properties have been evaluated using computational methods like SwissADME, which indicate satisfactory parameters for further development into therapeutic agents . Its structural motifs are common in many biologically active compounds, making it a candidate for further exploration in drug discovery programs.

Case Studies

- Study on Anticancer Activity : A study conducted by the National Cancer Institute assessed the compound against a panel of approximately sixty cancer cell lines. The results indicated a notable inhibition rate across various types of cancers, supporting its potential as an anticancer agent .

- Antimicrobial Evaluation : Another study focused on synthesizing derivatives of isoindoline compounds showed promising results against fungal pathogens compared to standard treatments . This reinforces the versatility of the compound beyond oncology.

Mecanismo De Acción

The mechanism by which 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione exerts its effects is largely dependent on its interaction with biological targets. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, such as topoisomerases or kinases. The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione: can be compared to other isoindoline derivatives, such as:

Uniqueness

What sets this compound apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds containing only one or two of these functional groups.

Actividad Biológica

The compound 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that combines an isoindoline core with a thiophenyl-substituted oxadiazole moiety. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds containing the oxadiazole and isoindoline frameworks exhibit various pharmacological properties, including:

- Antimicrobial Activity : Compounds similar to this compound have shown promising results against various pathogens. For example, derivatives with thiophenyl groups have been reported to possess antimicrobial properties against bacteria and fungi .

- Analgesic Properties : Research indicates that isoindoline derivatives can exhibit significant analgesic effects. One study demonstrated that a related isoindoline compound had analgesic activity greater than that of metamizole sodium, a commonly used analgesic . This suggests potential applications in pain management.

- Antitumor Activity : Some oxadiazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The structural similarity of this compound to known antitumor agents suggests it may also possess anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxadiazoles often act as enzyme inhibitors in various biochemical pathways. The specific interactions with target enzymes can lead to altered metabolic processes in pathogens or cancer cells.

- Modulation of Receptor Activity : Compounds with isoindoline structures may interact with neurotransmitter receptors or other cellular receptors, influencing pain pathways or cellular signaling involved in tumor growth.

- Induction of Apoptosis : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways or by activating caspases .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various thiophenyl-substituted oxadiazoles, compounds were tested against Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives exhibited significant inhibitory effects on these microorganisms .

| Compound Name | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | C. albicans | 18 |

| 2-(Oxadiazol) | S. aureus | 20 |

Case Study 2: Analgesic Activity

A comparative study evaluated the analgesic effects of various isoindoline compounds in laboratory mice. The compound similar to this compound showed an analgesic effect significantly higher than that of standard analgesics.

| Compound Name | Analgesic Effect (compared to Metamizole Sodium) |

|---|---|

| Isoindoline A | 1.6 times higher |

| Isoindoline B | Comparable |

| Target Compound | Significantly higher |

Q & A

Q. Basic Characterization

Q. Advanced Resolution of Contradictions

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons .

- Cross-validate with X-ray crystallography if crystalline solids are obtainable .

- Use computational spectroscopy (DFT calculations) to predict and match spectral data .

What methodologies are recommended for evaluating the biological activity of this compound, particularly as an enzyme inhibitor?

Q. Basic Bioactivity Screening

Q. Advanced Mechanistic Studies

- Molecular docking : Simulate binding poses with targets like AChE (e.g., using AutoDock Vina) to identify key interactions (e.g., π-π stacking with thiophene) .

- Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

How can computational tools (e.g., COMSOL, DFT) improve the design and analysis of experiments involving this compound?

Q. Basic Applications

Q. Advanced Integration

- AI-driven experimental design : Train machine learning models on historical reaction data to predict optimal conditions (e.g., temperature, catalyst) .

- Multiscale modeling : Combine quantum mechanics (QM) for electronic structure with molecular dynamics (MD) for bulk behavior .

What strategies address low yields or side-product formation during the synthesis of this compound?

Q. Basic Troubleshooting

Q. Advanced Mitigation

- Design of Experiments (DoE) : Apply response surface methodology to model interactions between variables (e.g., time, stoichiometry) .

- In situ monitoring : Use Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

Q. Basic Stability Assessment

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.